4-isopropoxy-N-4-pyridinylbenzamide
Description
4-Isopropoxy-N-4-pyridinylbenzamide is a benzamide derivative characterized by an isopropoxy substituent at the para-position of the benzamide core and a pyridinyl group attached to the amide nitrogen. These compounds are typically synthesized for pharmacological research, targeting receptors such as sigma (σ) or dopamine receptors due to their benzamide backbone and substituted aryl/heteroaryl groups .
Properties
IUPAC Name |
4-propan-2-yloxy-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h3-11H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPHTFKNZATSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 4-isopropoxy-N-4-pyridinylbenzamide analogs and related benzamide derivatives:
Key Observations
The piperazinyl moiety (N₃-containing) in introduces a tertiary amine, improving solubility via protonation at physiological pH compared to the piperidinyl group (N₂-containing) in .
Pharmacological Target Selectivity
- Benzamide derivatives with dichlorophenyl groups (e.g., BD 1008 and BD 1047) exhibit high affinity for sigma receptors due to halogen-mediated hydrophobic interactions with receptor pockets .
- The pyridinyl and piperazinyl/piperidinyl groups in the and compounds may shift selectivity toward kinase or ion channel targets, as seen in analogs like AC 927 (N-phenethylpiperidine oxalate) .
Research Findings and Implications
- Sigma Receptor Binding: Compounds like BD 1008 and BD 1047 demonstrate sub-nanomolar affinity for sigma-1 and sigma-2 receptors, respectively. The absence of halogen substituents in the and analogs suggests lower sigma receptor affinity but possible activity at other targets .
- Synthetic Accessibility : The commercial availability of and compounds (via supplier listings) indicates their utility as intermediates for further derivatization in drug discovery .
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